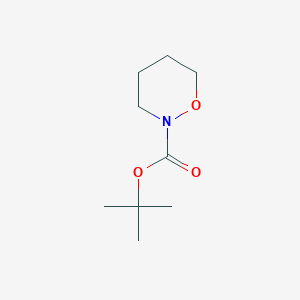
tert-butyl 1,2-oxazinane-2-carboxylate
概要
説明
tert-Butyl 1,2-oxazinane-2-carboxylate: is a chemical compound with the molecular formula C9H17NO3. It is a derivative of oxazinane, a six-membered heterocyclic compound containing one nitrogen and one oxygen atom. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity .
作用機序
Mode of Action
It’s known that tert-butyl esters are often used as protecting groups in organic synthesis . They can be deprotected under acidic conditions . The specific interactions of this compound with its targets and the resulting changes would depend on the context of its use, particularly the biochemical pathways involved.
Biochemical Pathways
Tert-butyl esters, including tert-butyl 1,2-oxazinane-2-carboxylate, are commonly used in organic synthesis as protecting groups for carboxylic acids . They are stable under a variety of conditions and can be removed using acids . The specific biochemical pathways affected by this compound would depend on the context of its use.
Action Environment
It’s known that the stability of tert-butyl esters can be influenced by factors such as ph and temperature .
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl 1,2-oxazinane-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of tert-butylamine with ethyl oxalyl chloride, followed by cyclization with hydroxylamine . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
化学反応の分析
Types of Reactions: tert-Butyl 1,2-oxazinane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxazinane-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions[][3].
Major Products Formed: The major products formed from these reactions include various oxazinane derivatives, amines, and substituted oxazinanes[3][3].
科学的研究の応用
tert-Butyl 1,2-oxazinane-2-carboxylate has several applications in scientific research:
Biology: It serves as a precursor for biologically active compounds and enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
類似化合物との比較
- tert-Butyl 2-oxoazepane-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 5-oxo-1,2-oxazinane-2-carboxylate
Uniqueness: tert-Butyl 1,2-oxazinane-2-carboxylate is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct reactivity and stability compared to other similar compounds .
特性
IUPAC Name |
tert-butyl oxazinane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-6-4-5-7-12-10/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMHHDDHCURPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















